3-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide
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Overview
Description
3-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, an ethyl group, a fluorobenzyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide typically involves multi-step organic reactions. The key steps include the formation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, followed by the introduction of the ethyl, fluorobenzyl, and propanamide groups. Common reagents used in these reactions include ethylating agents, fluorobenzyl halides, and amide coupling reagents. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents such as sodium borohydride (NaBH₄), and nucleophiles like amines and thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
3-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-2-methyl-5-[(3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetylamino-3-methyl-2,4-thiophenedicarboxylate
- Ethyl 2-[(3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetylamino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Ethyl 4-(2-chlorophenyl)-2-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetylamino-3-thiophenecarboxylate .
Uniqueness
3-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide is unique due to its specific structural features, such as the combination of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core with the ethyl, fluorobenzyl, and propanamide groups.
Biological Activity
The compound 3-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide (CAS Number: 1189920-12-4) belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound's structural characteristics are crucial for understanding its biological activity. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C19H18FN5O2S |
Molecular Weight | 399.4 g/mol |
LogP | 1.8129 |
Polar Surface Area | 79.131 Ų |
Hydrogen Bond Acceptors | 8 |
Hydrogen Bond Donors | 1 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to modulate the activity of various enzymes and receptors, influencing critical cellular pathways. Notably, compounds with similar structures have demonstrated anti-inflammatory , analgesic , and anticancer properties through mechanisms involving enzyme inhibition and receptor modulation.
Anti-inflammatory and Analgesic Effects
Research indicates that related thienotriazolopyrimidine derivatives exhibit significant anti-inflammatory and analgesic activities. For example, compounds synthesized in similar studies showed remarkable efficacy in reducing inflammation in formalin-induced paw edema models compared to standard treatments like diclofenac sodium .
In a study evaluating the anti-inflammatory effects of thienotriazolopyrimidines, several derivatives displayed potent activity with minimal side effects, suggesting a favorable safety profile for future therapeutic applications .
Anticancer Activity
The compound's anticancer potential has been explored through structure-activity relationship (SAR) studies. Certain derivatives have shown effective inhibition of Polo-like kinase 1 (Plk1), a target implicated in various cancers due to its role in cell division regulation. For instance, a related compound effectively blocked Plk1 localization to centrosomes, inducing mitotic arrest and apoptosis in cancer cell lines such as HeLa and L363 .
Case Studies
Several studies highlight the biological activity of compounds related to the target compound:
- Study on Thienotriazolopyrimidines : A series of thienotriazolopyrimidines were synthesized and tested for anti-inflammatory properties. The most active compounds exhibited significant reduction in edema with high safety margins (ALD50 > 0.4 g/kg) .
- Polo-like Kinase Inhibition : Inhibitors derived from thienotriazolopyrimidine scaffolds were found to selectively inhibit Plk1 without affecting Plk2 or Plk3. This selectivity is crucial for minimizing side effects associated with broader kinase inhibition .
- Comparative Analysis : In vitro studies comparing the efficacy of various thienotriazolopyrimidine derivatives revealed that modifications at specific positions on the heterocyclic ring significantly influenced their biological activity, particularly against cancer cell lines .
Properties
IUPAC Name |
3-(8-ethyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-[(4-fluorophenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O2S/c1-2-24-18(27)17-14(9-10-28-17)25-15(22-23-19(24)25)7-8-16(26)21-11-12-3-5-13(20)6-4-12/h3-6,9-10H,2,7-8,11H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEYCHFWTBKJOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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